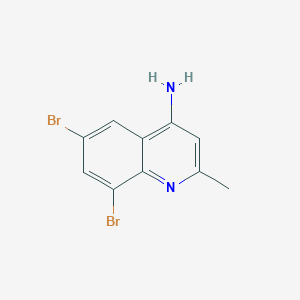
4-Amino-6,8-dibromo-2-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6,8-dibromo-2-methylquinoline is a quinoline derivative characterized by the presence of an amino group at the 4-position, bromine atoms at the 6 and 8 positions, and a methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,8-dibromo-2-methylquinoline typically involves the bromination of 2-methylquinoline followed by the introduction of an amino group at the 4-position. One common method is the use of bromine in the presence of a suitable catalyst to achieve selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-6,8-dibromo-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromine atoms can be reduced to form hydrogen bromide.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-nitro-6,8-dibromo-2-methylquinoline.
Reduction: Formation of this compound with reduced bromine atoms.
Substitution: Formation of iodinated derivatives.
Applications De Recherche Scientifique
4-Amino-6,8-dibromo-2-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Amino-6,8-dibromo-2-methylquinoline exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methylquinoline
4-Aminoquinoline
6,8-Dibromoquinoline
4-Nitroquinoline
Propriétés
Numéro CAS |
96938-27-1 |
|---|---|
Formule moléculaire |
C10H8Br2N2 |
Poids moléculaire |
315.99 g/mol |
Nom IUPAC |
6,8-dibromo-2-methylquinolin-4-amine |
InChI |
InChI=1S/C10H8Br2N2/c1-5-2-9(13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3,(H2,13,14) |
Clé InChI |
IXZLFYGREGHTRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=C(C2=N1)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




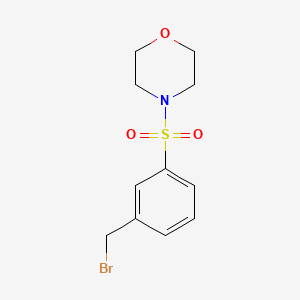
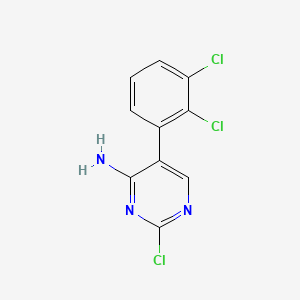
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15338026.png)
![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)
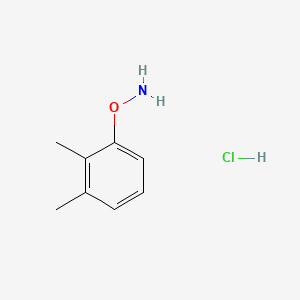
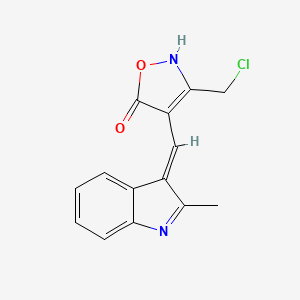

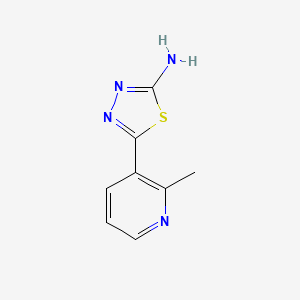

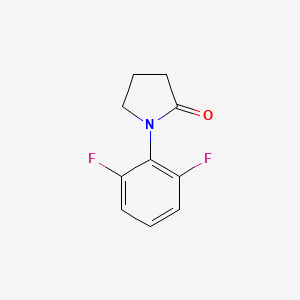
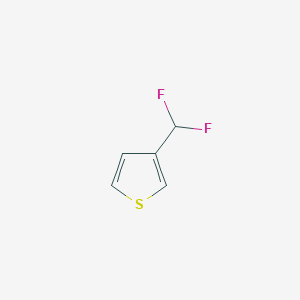
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
